molecular formula C23H26FN5O4S B605165 ACT-387042 CAS No. 1229514-11-7

ACT-387042

Número de catálogo: B605165
Número CAS: 1229514-11-7
Peso molecular: 487.5504
Clave InChI: JYSPYEGADQXZPH-VMDGZTHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ACT-387042 is a novel bacterial topoisomerase inhibitor (BTI) developed to address multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae . It selectively targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication and repair. Preclinical studies demonstrate potent in vitro activity, with MIC values ranging from 0.03 to 0.125 mg/L against resistant strains of S. aureus and S. pneumoniae . Pharmacokinetic/pharmacodynamic (PK/PD) studies in the neutropenic murine thigh infection model further validated its efficacy, showing dose-dependent bacterial reduction of up to 3–4 log10 CFU/thigh .

Propiedades

Número CAS

1229514-11-7

Fórmula molecular

C23H26FN5O4S

Peso molecular

487.5504

Nombre IUPAC

(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol

InChI

InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1

Clave InChI

JYSPYEGADQXZPH-VMDGZTHMSA-N

SMILES

O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ACT-387042;  ACT-387042;  ACT387042.

Origen del producto

United States

Comparación Con Compuestos Similares

Key Similarities:

  • Mechanism of Action: Both inhibit bacterial type II topoisomerases, retaining activity against strains resistant to β-lactams and fluoroquinolones .
  • Spectrum of Activity : Effective against MRSA and drug-resistant S. pneumoniae with nearly identical MIC ranges (0.03–0.125 mg/L) .
  • Resistance Profile : Neither compound showed altered efficacy against methicillin-, penicillin-, or ciprofloxacin-resistant strains .

Key Differences:

Parameter ACT-387042 ACT-292706
AUC/MIC for Stasis S. aureus: 43; S. pneumoniae: 10 S. aureus: 69; S. pneumoniae: 25
1-Log Kill Target 2- to 4-fold higher than stasis 2- to 4-fold higher than stasis
Species-Specific PD Lower target for S. pneumoniae Higher target for S. pneumoniae

ACT-387042 requires significantly lower free-drug AUC/MIC ratios to achieve stasis in S. pneumoniae infections (10 vs. 25 for ACT-292706), suggesting superior potency against this pathogen .

ACT-387042 vs. NBTI 5463

NBTI 5463 is a newer BTI with expanded Gram-negative activity but shares structural motifs with ACT-387042 .

Parameter ACT-387042 NBTI 5463
Primary Targets Gram-positive bacteria Gram-negative bacteria (e.g., E. coli)
Resistance Mechanisms No cross-resistance with fluoroquinolones Targets dual enzymes (gyrase and topo IV) to reduce resistance risk
Clinical Stage Preclinical murine models Preclinical (animal efficacy data)

While NBTI 5463 addresses Gram-negative pathogens, ACT-387042 remains superior for resistant Gram-positive infections due to its optimized PK/PD profile .

Critical Research Findings

  • Murine Model Efficacy : ACT-387042 achieved near-maximal bacterial kill (3–4 log10 CFU reduction) at high doses, with AUC/MIC being the dominant PK/PD index .
  • Species-Specific Targets : The lower AUC/MIC target for S. pneumoniae (10 vs. 43 for S. aureus) highlights its tailored efficacy against streptococcal infections .
  • Resistance Stability: No evidence of pre-existing or emergent resistance in S. aureus or S. pneumoniae during treatment .

Data Tables

Table 1: In Vitro Activity of ACT-387042 and Comparators

Compound MIC Range (mg/L) Key Pathogens Targeted
ACT-387042 0.03–0.125 MRSA, S. pneumoniae
ACT-292706 0.03–0.125 MRSA, S. pneumoniae
NBTI 5463 0.06–0.5 E. coli, K. pneumoniae

Table 2: PK/PD Targets for Bacterial Stasis

Compound S. aureus (AUC/MIC) S. pneumoniae (AUC/MIC)
ACT-387042 43 10
ACT-292706 69 25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-387042
Reactant of Route 2
ACT-387042

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.